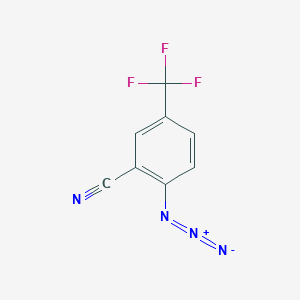
2-Azido-5-(trifluoromethyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azido-5-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H3F3N4. It is characterized by the presence of an azido group (-N3) and a trifluoromethyl group (-CF3) attached to a benzonitrile core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a suitable precursor, such as 2-chloro-5-(trifluoromethyl)benzonitrile, is treated with sodium azide (NaN3) in an appropriate solvent like dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods
While specific industrial production methods for 2-Azido-5-(trifluoromethyl)benzonitrile are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azido group.
Análisis De Reacciones Químicas
Types of Reactions
2-Azido-5-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in DMF.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Cycloaddition: Triazole derivatives.
Reduction: 2-Amino-5-(trifluoromethyl)benzonitrile.
Aplicaciones Científicas De Investigación
2-Azido-5-(trifluoromethyl)benzonitrile has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Potential use in the development of new materials with unique properties due to the presence of the trifluoromethyl group.
Medicinal Chemistry: Exploration of its derivatives for potential pharmaceutical applications.
Mecanismo De Acción
The mechanism of action of 2-Azido-5-(trifluoromethyl)benzonitrile largely depends on the specific reactions it undergoes. For instance, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with dipolarophiles to form triazoles. The trifluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-(trifluoromethyl)benzonitrile: Precursor in the synthesis of 2-Azido-5-(trifluoromethyl)benzonitrile.
2-Amino-5-(trifluoromethyl)benzonitrile: Product of the reduction of this compound.
3,5-Bis(trifluoromethyl)benzonitrile: Another trifluoromethyl-substituted benzonitrile with different substitution patterns.
Uniqueness
This compound is unique due to the combination of the azido and trifluoromethyl groups, which impart distinct reactivity and electronic properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new materials and pharmaceuticals .
Propiedades
Fórmula molecular |
C8H3F3N4 |
|---|---|
Peso molecular |
212.13 g/mol |
Nombre IUPAC |
2-azido-5-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C8H3F3N4/c9-8(10,11)6-1-2-7(14-15-13)5(3-6)4-12/h1-3H |
Clave InChI |
HDPGUAIDYKFGNM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(F)(F)F)C#N)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


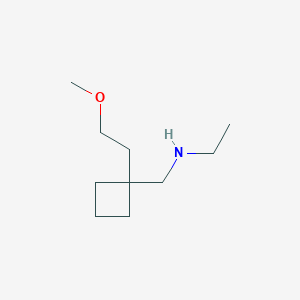
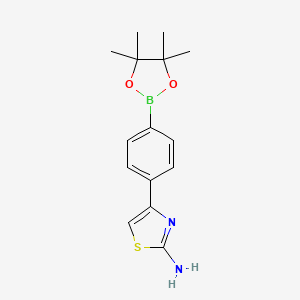
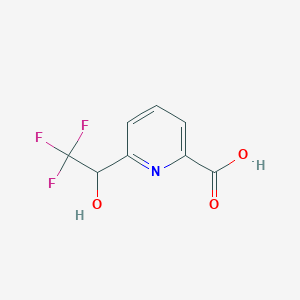
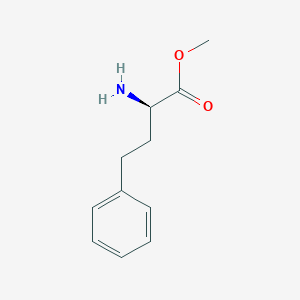
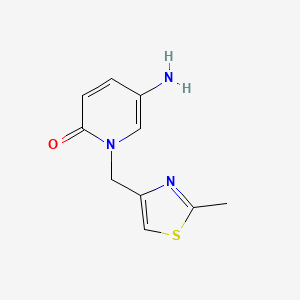
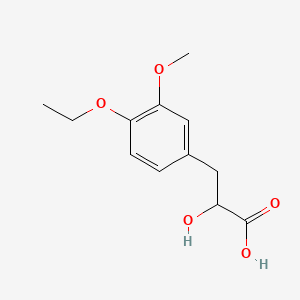
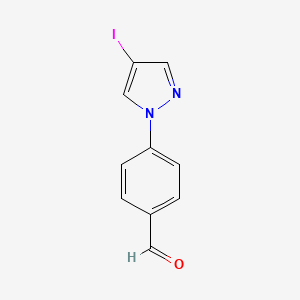
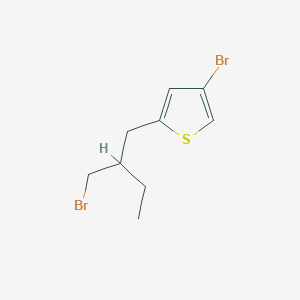
![Methyl({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)amine hydrochloride](/img/structure/B13475175.png)
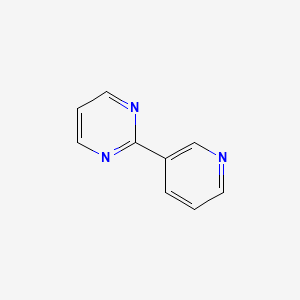

![4-Ethoxy-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B13475195.png)
![2-Bromo-1-{1-ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}ethan-1-one](/img/structure/B13475203.png)

